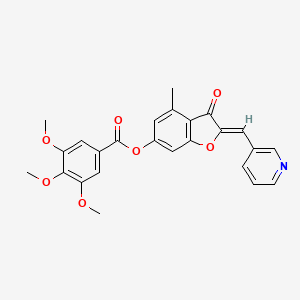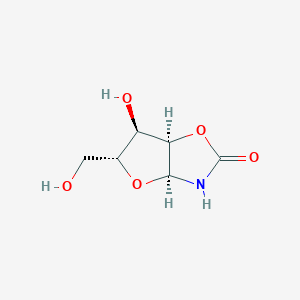![molecular formula C15H7ClF4N6 B2518280 3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 338420-45-4](/img/structure/B2518280.png)
3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex pyrimidine derivatives has been a subject of interest due to their potential biological activities. In the context of 3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, although this specific compound is not directly mentioned in the provided papers, the synthesis methods for related compounds can offer insights. For instance, the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines involved chlorination and aminisation steps, which could be relevant for the chloro and amino groups in the compound of interest . Similarly, the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones involved reactions with hydrazonoyl chlorides and aldehydes followed by cyclization . These methods might be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of a pyrazolo[1,5-a]pyrimidin-7-amine derivative was elucidated using X-ray diffraction, which revealed its triclinic system and space group . This information is crucial as it helps in understanding the three-dimensional arrangement of atoms within the molecule, which is essential for predicting the reactivity and interaction with biological targets. The molecular structure analysis of the compound would likely require similar techniques to determine its precise geometry and electronic configuration.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives is influenced by their molecular structure. The compounds synthesized in the studies provided have shown potential for biological activity, which implies that they undergo specific chemical reactions with biological targets. For instance, the 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines demonstrated high selectivity for the 5-HT6 receptor, indicating a specific receptor-ligand interaction . The chemical reactions analysis for the compound of interest would involve studying its interaction with biological targets, which could be inferred from the reactivity of similar compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The provided papers do not directly discuss the properties of 3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, but they do provide insights into related compounds. For example, the crystallographic analysis of a pyrazolo[1,5-a]pyrimidin-7-amine derivative provides data on its crystal system and space group, which are indicative of its solid-state properties . The physical and chemical properties analysis of the compound would likely involve determining its solubility, melting point, and stability, which are important for its application in biological systems.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research on 1,2,3-triazole and 1,2,4-triazole-containing hybrids demonstrates significant antibacterial activity against Staphylococcus aureus, suggesting that compounds with related structures could serve as novel anti-bacterial agents. The triazole ring, a common feature in these compounds, is known to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, pointing to a broad-spectrum antibacterial potential that could include the compound (Li & Zhang, 2021).
Catalysis and Synthesis of Pyranopyrimidine Derivatives
The pyranopyrimidine core, related to pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine structures, is noted for its broad synthetic applications and bioavailability. Research on hybrid catalysts for synthesizing pyranopyrimidine scaffolds highlights the role of these compounds in developing pharmaceuticals and suggests that similar structures could be synthesized using diverse catalysts, including those based on triazole derivatives, for medicinal chemistry applications (Parmar, Vala, & Patel, 2023).
Optical Sensors and Biomedical Applications
Pyrimidine derivatives, closely related to the chemical structure of interest, have been explored for their use as optical sensors due to their ability to form coordination and hydrogen bonds. This suggests potential for the compound to be utilized in the development of sensors and diagnostics tools, offering a pathway for biomedical applications that leverage the structural properties of pyrimidine and triazole rings (Jindal & Kaur, 2021).
Industrial Applications and Material Science
Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, including in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. This underscores the potential of related compounds, such as 3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, in various industrial and material science applications, where they could be utilized for similar purposes (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound “3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin derivative. Compounds of this class are often studied for their potential as kinase inhibitors, which play crucial roles in signal transduction pathways in cells .
Biochemical Pathways
Kinase inhibitors can affect a variety of biochemical pathways depending on the specific kinase they inhibit. These can include pathways involved in cell growth, differentiation, and apoptosis .
Pharmacokinetics
Factors such as its size, polarity, and the presence of functional groups like the trifluoromethyl group can influence its absorption, distribution, metabolism, and excretion .
Result of Action
The cellular effects of kinase inhibitors can vary widely, but they often result in the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules in the cellular environment .
Eigenschaften
IUPAC Name |
5-(2-chloro-6-fluorophenyl)-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF4N6/c16-7-2-1-3-8(17)10(7)12-14-23-13(21)11-9(26(14)25-24-12)4-6(5-22-11)15(18,19)20/h1-5H,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZYVXVOSMNUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C3N=C(C4=C(N3N=N2)C=C(C=N4)C(F)(F)F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF4N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2518199.png)
![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2518203.png)
![1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione](/img/structure/B2518204.png)

![5-chloro-4-{[(2,4-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2518206.png)

![N-[6-({[(3-methoxypropyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2518211.png)
![1-(2,4-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2518212.png)
![2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2518214.png)
![2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thi ophen-2-ylthio)]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2518216.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B2518217.png)
![(E)-6-acetyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2518219.png)
